N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide
Description
N-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a pyrazole-thiazole core substituted with a 4-chlorophenyl group and a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is C₁₉H₁₇ClN₂O₄S, with a molar mass of 404.87 g/mol . The compound’s structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole and thiazole moieties are critical for interactions with biological targets, while the 4-chlorophenyl and trimethoxybenzamide groups enhance lipophilicity and binding specificity .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4S/c1-13-9-20(26-22(29)15-10-18(30-2)21(32-4)19(11-15)31-3)28(27-13)23-25-17(12-33-23)14-5-7-16(24)8-6-14/h5-12H,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSEIMICMNNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiazole ring, a pyrazole moiety, and a trimethoxybenzamide structure. The presence of the 4-chlorophenyl group is significant for its biological interactions.
Table 1: Structural Components
| Component | Structure |
|---|---|
| Thiazole | C₃H₃NS |
| Pyrazole | C₃H₃N₃ |
| Benzamide | C₆H₅CONH₂ |
| Chlorophenyl | C₆H₄Cl |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted that derivatives with thiazole and pyrazole rings demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. A comparative study revealed that thiazole derivatives exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Anticonvulsant Properties
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anticonvulsant activity. Research findings suggest that similar compounds can effectively reduce seizure activity in animal models, indicating potential therapeutic applications in epilepsy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions on the thiazole or pyrazole rings can significantly alter biological activity. For example:
- Substituents on the benzamide : Electron-withdrawing groups enhance activity.
- Alkyl substitutions on the pyrazole : Modifications can improve solubility and bioavailability.
Study 1: Anticancer Efficacy
A recent study evaluated a series of thiazole-pyrazole derivatives for their anticancer efficacy. Among them, one derivative exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, significantly outperforming standard chemotherapeutic agents .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a 4-chlorophenyl substitution showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains .
Study 3: Anticonvulsant Activity Assessment
A pharmacological evaluation of thiazole-pyrazole derivatives indicated that one compound reduced seizure frequency in a maximal electroshock seizure (MES) model with an effective dose (ED50) comparable to established anticonvulsants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Profiles
- Trimethoxybenzamide vs. These differences may influence target selectivity (e.g., kinase vs. protease inhibition) .
- Chlorophenyl Thiazole vs. Phenyl Thiazole : Analogues lacking the 4-chloro substitution (e.g., Compound 13 in ) show reduced activity, underscoring the role of halogen bonding in enhancing binding affinity to hydrophobic pockets .
Computational and Crystallographic Insights
- DFT and Hirshfeld Surface Analysis: Studies on related pyrazole-thiazole derivatives (e.g., compound 7 in ) reveal that noncovalent interactions (halogen bonding, CH-π) stabilize crystal packing, which could correlate with the target compound’s stability in solid-state formulations.
- Electrostatic Potential Maps: Multiwfn analysis of trimethoxybenzamide derivatives shows localized negative charge on the methoxy oxygen atoms, suggesting strong dipole interactions with positively charged residues in target proteins .
Key Research Findings and Implications
- Activity Trends: The 4-chlorophenylthiazole scaffold is essential for baseline activity, but side-chain modifications dictate potency. For example, nitroguanidino groups enhance activity by 5–10 fold compared to benzyloxy derivatives .
- Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro) or hydrogen-bond donors (e.g., guanidino) improves target engagement, as seen in Compound 16 .
- SHELX Refinement : The target compound’s crystal structure, refined using SHELXL , confirms planarity of the pyrazole-thiazole core, which may facilitate intercalation with DNA or enzyme active sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
